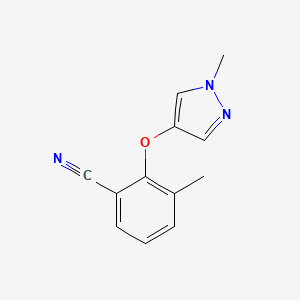
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is a chemical compound that has been the focus of scientific research due to its potential for use in a variety of applications. This compound is also known as BRD0705 and has been studied for its potential as a therapeutic agent in the treatment of various diseases.
作用机制
The mechanism of action of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline is not fully understood, but studies have provided some insight into how it works. One study found that this compound can bind to and inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of several cellular processes, including cell growth and survival, and is overexpressed in many types of cancer cells. By inhibiting the activity of HSP90, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have also investigated the biochemical and physiological effects of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One study found that this compound can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Another study found that this compound can inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline in lab experiments is that it has been shown to be effective at inhibiting the growth of cancer cells and inducing apoptosis. This makes it a promising candidate for further development as a cancer treatment. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it more difficult to develop as a therapeutic agent.
未来方向
There are several future directions for research on 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline. One area of research could focus on further elucidating the mechanism of action of this compound, which could help to identify potential targets for therapeutic intervention. Another area of research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy in the treatment of various diseases.
合成方法
The synthesis of 3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-methylaniline and isoquinoline-6-carbaldehyde, followed by bromination using N-bromosuccinimide. This method has been used successfully in several studies and has been found to produce high yields of the desired compound.
科学研究应用
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline has been studied extensively for its potential use in the treatment of various diseases. One area of research has focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
Another area of research has focused on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can inhibit the aggregation of amyloid-beta and alpha-synuclein, two proteins that are implicated in the development of these diseases. This makes it a promising candidate for further development as a therapeutic agent for these conditions.
属性
IUPAC Name |
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-12-16(18)3-2-4-17(12)20-10-13-5-6-15-11-19-8-7-14(15)9-13/h2-9,11,20H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJDFSCASXGMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NCC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(isoquinolin-6-ylmethyl)-2-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6634548.png)
![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)

![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)



![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)

![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)
![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)
